Solfonili
Sulfonyl compounds are a class of organic functional groups characterized by the presence of a sulfonyl group, -SO2-, which is derived from sulfuryl chloride or sulfur trioxide. These compounds play significant roles in various applications due to their unique chemical properties and reactivity.
Common examples include alkyl sulfonyls, aryl sulfonyls, and heterocyclic sulfonyls. Sulfonyl groups are often employed as protecting groups for primary and secondary hydroxyl groups during synthetic reactions, effectively blocking these functional groups from participating in unwanted side reactions. Additionally, they can be used as substituents in pharmaceuticals to enhance the stability or bioavailability of drug molecules.
In analytical chemistry, sulfonyls serve as reagents in certain derivatization processes, facilitating the detection and quantification of specific compounds through improved chromatographic properties. Furthermore, their presence is crucial in polymers where they act as crosslinking agents, enhancing material strength and durability.
Overall, sulfonyl compounds are versatile entities with wide-ranging applications across multiple industries, including pharmaceuticals, agrochemicals, and polymer science.

Struttura | Nome chimico | CAS | MF |
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Ethyl Methanethiosulfonate | 2043-76-7 | C3H8O2S2 |
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Ethylicin | 682-91-7 | C4H10O2S2 |
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12-Azidododecylmethanethiosulfonate | 1215670-42-0 | C13H27N3O2S2 |
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Bis(t-Boc)aminomethyl Methanethiosulfonate | 1190009-49-4 | C12H23NO6S2 |
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1-Triacontyl Methanethiosulfonate | 887407-63-8 | C31H64O2S2 |
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2-Bromoethyl Methanethiosulfonate | 26139-15-1 | C3H7O2S2Br |
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5-Aminopentyl Methanthiosulfonate Hydrobromide | 351422-76-9 | C6H15NO2S2.HBr |
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Hexyl Methanethiosulfonate | 53603-16-0 | C7H16O2S2 |
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1,5-Pentanediyl Bismethanethiosulfonate | 56-00-8 | C7H16O4S4 |
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7-(Trimethylammonium)hepyl Methanethiosulfonate Bromide | 1159174-26-1 | C11H26BrNO2S2 |
Letteratura correlata
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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